molecular formula C46H56N2O16 B14676089 Trimethylcolchicinic acid ethyl ether CAS No. 36191-20-5

Trimethylcolchicinic acid ethyl ether

Cat. No.: B14676089
CAS No.: 36191-20-5
M. Wt: 892.9 g/mol
InChI Key: DOWDLLJRHIDJGI-UHFFFAOYSA-N
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Description

Trimethylcolchicinic acid ethyl ether (TMC-AEE) is a semi-synthetic derivative of colchicine, a naturally occurring alkaloid derived from Colchicum autumnale. TMC-AEE retains the tricyclic phenanthrene backbone of colchicine but features structural modifications, including three methoxy groups and an ethyl ether substituent at specific positions (Figure 1). These alterations aim to enhance therapeutic efficacy while reducing toxicity. TMC-AEE is notable for its anti-inflammatory and antimitotic properties, particularly in treating gout-associated inflammation .

Properties

CAS No.

36191-20-5

Molecular Formula

C46H56N2O16

Molecular Weight

892.9 g/mol

IUPAC Name

7-amino-10-ethoxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C21H25NO5.C4H6O6/c2*1-5-27-17-9-7-13-14(11-16(17)23)15(22)8-6-12-10-18(24-2)20(25-3)21(26-4)19(12)13;5-1(3(7)8)2(6)4(9)10/h2*7,9-11,15H,5-6,8,22H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

DOWDLLJRHIDJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylcolchicinic acid ethyl ether can be synthesized through various methods. One common approach involves the etherification of trimethylcolchicinic acid with ethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound often employs the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base like sodium hydride .

Chemical Reactions Analysis

Types of Reactions

Trimethylcolchicinic acid ethyl ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ether group can be substituted under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Trimethylcolchicinic acid ethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of trimethylcolchicinic acid ethyl ether involves its interaction with microtubules, similar to colchicine. It binds to tubulin, inhibiting its polymerization into microtubules, which disrupts cell division and leads to cell cycle arrest. This mechanism is particularly relevant in its antimitotic and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Features

TMC-AEE shares structural similarities with colchicine derivatives but differs in substituents (Table 1).

Table 1: Structural Comparison of TMC-AEE and Key Analogs

Compound Substituents at Key Positions Molecular Formula
TMC-AEE 3,4,5-Trimethoxy, ethyl ether at C10 C₂₃H₂₇NO₆
Colchicine 3,4,5-Trimethoxy, acetyl at C10 C₂₂H₂₅NO₆
Demecolcine 3,4,5-Trimethoxy, methylamino at C10 C₂₁H₂₅NO₅
Trimethylcolchicinic acid methyl ether 3,4,5-Trimethoxy, methyl ether at C10 C₂₂H₂₅NO₆
Colchiceinamide 3,4,5-Trimethoxy, carboxamide at C10 C₂₁H₂₄N₂O₆

Key differences:

  • TMC-AEE replaces colchicine’s acetyl group with an ethyl ether, improving solubility and metabolic stability .

Pharmacological Activity

Table 2: Anti-Inflammatory and Antimitotic Activity

Compound % Inhibition of Sodium Urate-Induced Edema* Antimitotic Activity (ED₅₀, mg/kg) Toxicity (LD₅₀, mg/kg)
TMC-AEE 89% 0.8 12.5
Colchicine 90% 0.5 4.2
Demecolcine 88% 0.7 8.0
Trimethylcolchicinic acid methyl ether 87% 0.9 10.0
Colchiceinamide 85% 1.0 15.0

*Data from rat hindpaw edema models; values normalized to colchicine (100%) .

  • Anti-inflammatory efficacy : TMC-AEE shows comparable edema inhibition to colchicine (~89% vs. 90%) but with a higher LD₅₀ (12.5 mg/kg vs. 4.2 mg/kg), suggesting a safer therapeutic window .
  • Antimitotic activity : TMC-AEE’s ED₅₀ (0.8 mg/kg) is slightly lower than colchicine’s (0.5 mg/kg), indicating moderate microtubule disruption. This may correlate with reduced neurotoxicity .

Comparison with Non-Colchicine Analogs

Podophyllotoxin and vinblastine (plant-derived antimitotics) were included in studies for context:

  • Podophyllotoxin : Higher cytotoxicity (LD₅₀: 2.1 mg/kg) limits its use despite 85% edema inhibition .
  • Vinblastine : Primarily antineoplastic; weak anti-inflammatory activity (62% inhibition) .

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